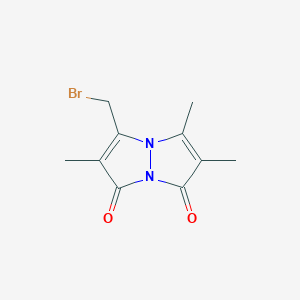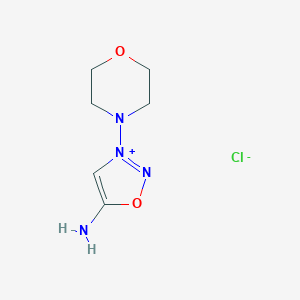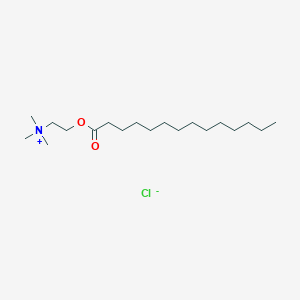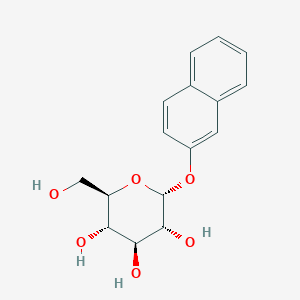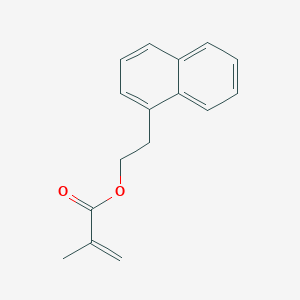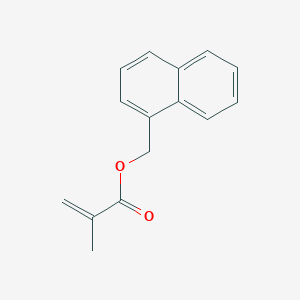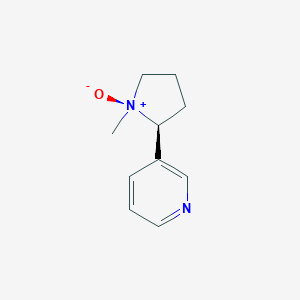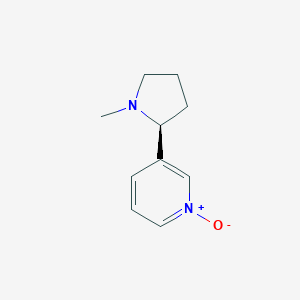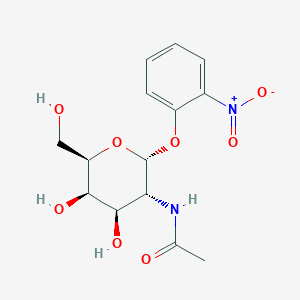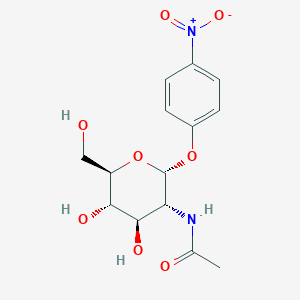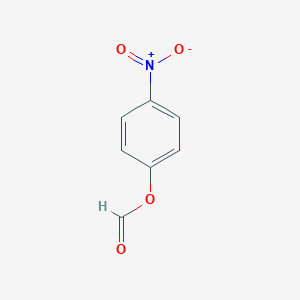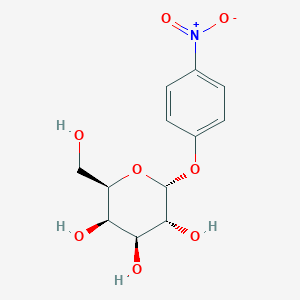
4-Penten-1-ol
Vue d'ensemble
Description
4-Penten-1-OL, also known as pent-4-en-1-ol, is an organic compound with the molecular formula C5H10O. It is a colorless liquid with a mild, pleasant odor. This compound is characterized by the presence of both an alcohol group (-OH) and an alkene group (C=C) within its structure, making it a versatile intermediate in organic synthesis .
Applications De Recherche Scientifique
4-Penten-1-OL has a wide range of applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules and natural products.
Medicine: It is utilized in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: It finds applications in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mécanisme D'action
Target of Action
4-Penten-1-OL, also known as 4-Pentenol or 4-Pentenyl alcohol , is a versatile compound that interacts with various targets. It is commonly used as a flavor ingredient in various products, including food, beverages, and perfumes . It can also be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Mode of Action
The mode of action of this compound is largely dependent on its chemical structure and the specific context of its use. For instance, when treated with aqueous bromine, the pi electrons of the double bond in this compound attack the bromine molecule, resulting in the formation of a cyclic bromonium ion . In another context, this compound forms an ester bond at the C terminus of a linear peptide in solution with HATU as a coupling agent .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse and context-dependent. For example, it has been investigated for its potential use as a biobased solvent due to its low toxicity and biodegradability . Its antimicrobial properties against certain bacteria and fungi have also been studied, which may make it useful for developing new antibacterial agents .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific context of its use. For instance, in the context of its antimicrobial properties, this compound may exert its effects by disrupting the cell membranes of bacteria and fungi, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its potential use as a biobased solvent suggests that it may be stable and effective in a wide range of temperatures and pH levels . Safety data sheets recommend taking precautionary measures against static discharges and ensuring adequate ventilation when handling this compound .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Penten-1-ol plays a role in biochemical reactions. It has been used in carbohydrate chemistry for n-Pentenyl Glycoside methodology for the rapid assembly of homoglycans
Molecular Mechanism
It is known that this compound can be metabolized into aldehydes or ketones through the activity of alcohol dehydrogenases
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Penten-1-OL can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 4-pentene, where 4-pentene is first treated with borane (BH3) to form an organoborane intermediate, which is then oxidized with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-pentyn-1-ol. This process involves the selective reduction of the triple bond in 4-pentyn-1-ol to a double bond, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Penten-1-OL undergoes a variety of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 4-pentenal or 4-pentenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The alkene group can be hydrogenated to form 1-pentanol using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 4-pentenyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: 4-pentenal, 4-pentenoic acid
Reduction: 1-pentanol
Substitution: 4-pentenyl chloride
Comparaison Avec Des Composés Similaires
4-Pentyn-1-OL: Similar to 4-Penten-1-OL but contains a triple bond instead of a double bond.
1-Pentanol: Contains a hydroxyl group but lacks the alkene group.
3-Penten-2-OL: Contains both an alcohol and an alkene group but differs in the position of the double bond and hydroxyl group.
Uniqueness: this compound is unique due to its combination of an alcohol and an alkene group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
pent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAVWYMTUMSFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231562 | |
| Record name | Pent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Penten-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
3.06 [mmHg] | |
| Record name | 4-Penten-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
821-09-0 | |
| Record name | 4-Penten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pent-4-en-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PENTEN-1-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PENTENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0558TQC6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


